molecular formula C13H19N5O2 B502250 N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-95-9

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

Katalognummer: B502250
CAS-Nummer: 876897-95-9
Molekulargewicht: 277.32g/mol
InChI-Schlüssel: VQPCZMULPAYNOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrazole ring substituted with a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzyl alcohol, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride.

    Formation of the Tetrazole Intermediate: The tetrazole ring is formed by reacting propylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzyl intermediate with the tetrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxybenzyl alcohol.

    Substitution: Formation of 2,4-dihalogenated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine.

    2,4-Dimethoxybenzoic acid: An oxidation product of 2,4-dimethoxybenzyl alcohol.

    1-Propyl-1H-tetrazole: A component of the tetrazole ring in the compound.

Uniqueness

This compound is unique due to the combination of its benzyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

876897-95-9

Molekularformel

C13H19N5O2

Molekulargewicht

277.32g/mol

IUPAC-Name

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)8-12(10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17)

InChI-Schlüssel

VQPCZMULPAYNOR-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC

Löslichkeit

26.6 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.